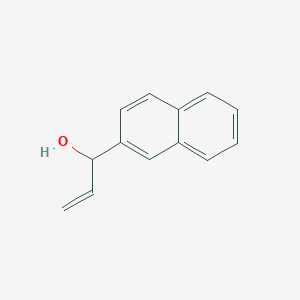

1-(Naphthalen-2-yl)prop-2-en-1-ol

Cat. No. B8566472

M. Wt: 184.23 g/mol

InChI Key: LORCFVPTNMHNOU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04276305

Procedure details

1.8 g of magnesium are covered with 10 ml of absolute tetrahydrofuran. About 1 ml of a solution of 8 g of vinyl bromide in 8 ml of absolute tetrahydrofuran is added dropwise and the reaction is initiated by slight warming. Then, the remainder of the vinyl bromide solution is added dropwise. The mixture is left to react until it reaches room temperature. A solution of 7 g of 2-naphthaldehyde in 50 ml of absolute tetrahydrofuran is then added slowly dropwise, as the temperature rises to 40° C. The reaction is completed within 1 hour. The mixture is then hydrolyzed by the addition with stirring of 20 ml of saturated ammonium chloride solution at 0° C. The residue is filtered and rinsed with ether. The filtrate is diluted with water and extracted twice with ether. The ether extracts are washed with semi-saturated and saturated sodium chloride solution, dried over sodium sulfate and evaporated to yield 1-(2-naphthyl)-2-propen-1-ol which, without further purification, is esterified with cyclopropane carboxylic acid chloride in the process of Example 2. The resulting product is cyclopropane carboxylic acid 1-(2-naphthyl)allyl ester of melting point 30°-32° C.

[Compound]

Name

solution

Quantity

1 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Mg].[CH:2](Br)=[CH2:3].[CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[CH:15]=[O:16].[Cl-].[NH4+]>O1CCCC1>[CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[CH:15]([OH:16])[CH:2]=[CH2:3] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)Br

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)Br

|

Step Four

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=CC2=CC=CC=C12)C=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Six

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react until it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture is then hydrolyzed by the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The residue is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate is diluted with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether extracts are washed with semi-saturated and saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=C(C=CC2=CC=CC=C12)C(C=C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |